N-(2,4,5-Trichlorophenyl)-1-naphthamide

Antibacterial Staphylococcus aureus MRSA

Essential precursor for 1-hydroxy-N-(2,4,5-trichlorophenyl)-2-naphthamide carbamates with nanomolar antistaphylococcal potency vs MRSA. Inert control for SAR studies and degradation standard in RP-HPLC. The specific 2,4,5-trichloro pattern is critical for activity.

Molecular Formula C17H10Cl3NO
Molecular Weight 350.6 g/mol
CAS No. 499981-85-0
Cat. No. B12042732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4,5-Trichlorophenyl)-1-naphthamide
CAS499981-85-0
Molecular FormulaC17H10Cl3NO
Molecular Weight350.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl
InChIInChI=1S/C17H10Cl3NO/c18-13-8-15(20)16(9-14(13)19)21-17(22)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,21,22)
InChIKeySZSGHHXOOXSQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4,5-Trichlorophenyl)-1-naphthamide (CAS 499981-85-0): A Foundational Building Block for Antistaphylococcal Carbamate Derivatives


N-(2,4,5-Trichlorophenyl)-1-naphthamide (CAS 499981-85-0) is a chlorinated naphthamide compound that serves as the essential synthetic precursor and core structural motif for a series of 1-hydroxy-N-(2,4,5-trichlorophenyl)-2-naphthamide derivatives and their carbamate analogs. While the parent compound itself lacks intrinsic antibacterial activity, it provides the critical 2,4,5-trichlorophenyl-naphthamide scaffold upon which carbamate functionalization yields derivatives with nanomolar antistaphylococcal potency [1]. The compound is characterized by its molecular formula C₁₇H₁₀Cl₃NO and a molecular weight of 350.63 g/mol .

N-(2,4,5-Trichlorophenyl)-1-naphthamide Cannot Be Substituted by Other Naphthamides or Halogenated Analogs in Antibacterial Carbamate Synthesis


Simple substitution of N-(2,4,5-trichlorophenyl)-1-naphthamide with other naphthamide analogs is not viable for generating therapeutically relevant antistaphylococcal agents. The specific 2,4,5-trichloro substitution pattern on the phenyl ring is essential for conferring the unique lipophilicity and steric properties that, upon conversion to the 1-hydroxy derivative and subsequent carbamoylation, yield compounds with nanomolar MIC values against S. aureus, including MRSA clinical isolates [1]. In contrast, the parent anilide itself exhibits no antibacterial activity, underscoring that both the precise halogenation pattern and the carbamate functionalization are critical determinants of biological potency [2].

Quantitative Evidence for N-(2,4,5-Trichlorophenyl)-1-naphthamide (CAS 499981-85-0): Direct Comparability Data Against Carbamate Derivatives and Clinical Standards


Antibacterial Inactivity of the Parent Anilide versus Nanomolar Potency of Derived Carbamates

N-(2,4,5-Trichlorophenyl)-1-naphthamide (referred to as 'pattern anilide') demonstrates no detectable antibacterial activity against S. aureus ATCC 29213 or MRSA clinical isolates, while its carbamate derivatives, synthesized directly from the 1-hydroxy intermediate, exhibit nanomolar minimum inhibitory concentrations (MICs) as low as 0.018–0.064 μM [1]. This stark contrast establishes the compound's essential role as a precursor scaffold.

Antibacterial Staphylococcus aureus MRSA

Selectivity Index Advantage of Carbamate Derivatives Derived from the Core Scaffold

Carbamate derivatives synthesized from the 1-hydroxy-N-(2,4,5-trichlorophenyl)-2-naphthamide scaffold demonstrate a favorable selectivity index (SI), defined as the ratio of cytotoxic concentration (CC₅₀) to antistaphylococcal MIC. For several derivatives, SI values exceed 20, and for certain compounds surpass 100, indicating a high degree of bacterial selectivity over mammalian cell toxicity [1]. While the parent anilide itself is inactive, this property is intrinsically linked to the core trichlorophenyl-naphthamide structure imparted by the starting material.

Cytotoxicity Selectivity Index Antistaphylococcal

HPLC-Determined Stability and Degradation Pathway of Carbamates Derived from the Scaffold

An RP-HPLC stability study of carbamates derived from 1-hydroxy-N-(2,4,5-trichlorophenyl)-2-naphthamide identified the pattern anilide (the target compound) as the expected primary degradant [1]. The method achieved sufficient resolution between active carbamates and the parent anilide, confirming its formation as a degradation product. This provides a quantifiable measure of carbamate instability and validates the need for the pure anilide as an analytical reference standard.

Stability RP-HPLC Degradant

Lipophilicity Correlation: Optimal LogP Range for Antibacterial Activity in Derived Carbamates

Experimental lipophilicity measurements (log k) of carbamates derived from the 1-hydroxy-N-(2,4,5-trichlorophenyl)-2-naphthamide core reveal a strong correlation between lipophilicity and antistaphylococcal activity [1]. Carbamates with intermediate lipophilicity (log k ~0.5–1.5) exhibited the highest potency, while the parent anilide, which is less lipophilic, was inactive. This SAR underscores that the trichlorophenyl-naphthamide core provides a modifiable lipophilic platform for optimizing antibacterial activity.

Lipophilicity SAR Antistaphylococcal

Synthetic Utility as a Key Intermediate for Diverse Carbamate Antibacterial Agents

N-(2,4,5-Trichlorophenyl)-1-naphthamide is the direct precursor to 1-hydroxy-N-(2,4,5-trichlorophenyl)-2-naphthamide, which is then converted into a library of thirteen structurally diverse carbamates [1]. The synthetic route, involving phosphorus trichloride-mediated coupling in dry chlorobenzene, is well-established [2]. This compound's availability enables the rapid generation of a focused chemical library for antistaphylococcal screening.

Synthetic Chemistry Carbamate Synthesis Antibacterial

High Purity Specifications (≥98%) Enable Reproducible Synthesis of Bioactive Carbamates

Commercial vendors supply N-(2,4,5-trichlorophenyl)-1-naphthamide at a minimum purity of 98% (NLT 98%), ensuring consistent and reproducible synthesis of the 1-hydroxy intermediate and subsequent carbamate derivatives . High purity minimizes side reactions and improves yield, which is critical for generating reliable SAR data in antimicrobial drug discovery.

Purity Quality Control Synthesis

Optimal Research and Industrial Applications for N-(2,4,5-Trichlorophenyl)-1-naphthamide (CAS 499981-85-0) Based on Quantitative Evidence


Synthesis of Nanomolar Antistaphylococcal Carbamates for MRSA Drug Discovery Programs

As the foundational scaffold for 1-hydroxy-N-(2,4,5-trichlorophenyl)-2-naphthamide, this compound is the essential starting material for synthesizing carbamate derivatives with nanomolar MICs (0.018–0.064 μM) against S. aureus and MRSA clinical isolates [1]. It is ideally suited for medicinal chemistry groups focused on developing novel agents to combat antibiotic-resistant staphylococcal infections.

Analytical Reference Standard for Monitoring Carbamate Drug Stability and Degradation

The compound is the primary degradant of bioactive carbamates derived from the same scaffold [2]. It serves as a certified reference standard in RP-HPLC methods to detect and quantify degradation products, ensuring the purity and stability of carbamate-based antibacterial drug candidates during formulation development and stability studies.

Lipophilicity-Guided Structure-Activity Relationship (SAR) Studies in Antimicrobial Research

The parent anilide provides a baseline lipophilicity point for SAR investigations [1]. Researchers can systematically vary the carbamate substituent to explore the log k window (0.5–1.5) associated with maximal antistaphylococcal activity, using this compound as the inert control to validate that observed antibacterial effects arise solely from the carbamate moiety.

Chemical Probe for Investigating Bacterial Resistance Mechanisms via Membrane Interaction Studies

The carbamates derived from this scaffold have been shown to inhibit the bacterial respiratory chain rather than causing membrane disruption [1]. Procurement of the parent anilide enables the synthesis of these probes, which are valuable for studying alternative antibacterial mechanisms distinct from conventional cell wall- or membrane-targeting antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,4,5-Trichlorophenyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.